7-Chloro-2-methyl-4,5-dihydro-naphtho[1,2-d]oxazole
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Overview
Description
7-Chloro-2-methyl-4,5-dihydro-naphtho[1,2-d]oxazole is a heterocyclic compound with the molecular formula C12H10ClNO and a molecular weight of 219.67 g/mol . This compound is characterized by a naphthalene ring fused with an oxazole ring, and it contains a chlorine atom at the 7th position and a methyl group at the 2nd position . It is a yellow solid with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-methyl-4,5-dihydro-naphtho[1,2-d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-chloro-2-methyl-1-tetralone with hydroxylamine hydrochloride to form the corresponding oxime, followed by cyclization using an acid catalyst . The reaction conditions often include:
Temperature: Reflux conditions
Solvent: Ethanol or methanol
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-methyl-4,5-dihydro-naphtho[1,2-d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphtho[1,2-d]oxazole derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with different substitution patterns.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted naphtho[1,2-d]oxazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
7-Chloro-2-methyl-4,5-dihydro-naphtho[1,2-d]oxazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-2-methyl-4,5-dihydro-naphtho[1,2-d]oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the substituents on the naphtho[1,2-d]oxazole ring .
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-2-methyl-4,5-dihydro-1H-naphtho[1,2-d]imidazole
- 7-Chloro-2-methyl-4,5-dihydro-1H-naphtho[1,2-d]thiazole
- 7-Chloro-2-methyl-4,5-dihydro-1H-naphtho[1,2-d]pyrazole
Uniqueness
7-Chloro-2-methyl-4,5-dihydro-naphtho[1,2-d]oxazole is unique due to its specific substitution pattern and the presence of an oxazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
7-chloro-2-methyl-4,5-dihydrobenzo[e][1,3]benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c1-7-14-12-10-4-3-9(13)6-8(10)2-5-11(12)15-7/h3-4,6H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIYCUUNUDFDPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)CCC3=C2C=CC(=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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